ookinete antigen P25, Plasmodium
Description
Significance of Plasmodium Mosquito-Stage Development in Malaria Eradication Strategies
The development of the parasite in the mosquito begins when gametocytes are ingested during a blood meal from an infected human. nih.gov These gametocytes mature into gametes, which then fuse to form a zygote. The zygote develops into a motile ookinete that penetrates the mosquito's midgut wall to form an oocyst. nih.gov Inside the oocyst, thousands of sporozoites develop, which then migrate to the mosquito's salivary glands, ready to be injected into a new human host during the next blood meal. malariavaccine.orgclarke.com
Overview of Plasmodium Sexual Stage Antigens as Targets for Transmission-Blocking Interventions
The sexual stages of the Plasmodium parasite present a unique set of antigens that are ideal targets for transmission-blocking interventions, particularly vaccines. sciforschenonline.orgtandfonline.com These antigens are expressed on the surface of gametocytes, gametes, zygotes, and ookinetes. nih.gov When a mosquito ingests blood from a vaccinated individual, the antibodies in the blood meal can interact with these antigens and disrupt the parasite's development within the mosquito. nih.gov
Several key antigens have been identified as promising targets for transmission-blocking vaccines (TBVs). These include Pfs230 and Pfs48/45, which are present on the surface of gametocytes, and Pfs25 and Pfs28, which are found on the surface of zygotes and ookinetes. nih.govnih.gov Antibodies against these proteins have been shown to effectively block parasite transmission in laboratory settings. nih.govnih.gov The development of TBVs is a crucial component of the multi-pronged approach to malaria control and elimination. tandfonline.com
Historical Context of Ookinete Surface Proteins P25 and P28 Identification and Characterization
The ookinete surface proteins P25 and its paralog, P28, were first identified in the pre-genomic era as key targets for transmission-blocking immunity. nih.govnih.gov These proteins are highly conserved across different Plasmodium species, suggesting they play a fundamental role in the parasite's life cycle. nih.govnih.gov Initial studies demonstrated that antibodies raised against recombinant P25 and P28 proteins could significantly reduce the number of oocysts that develop in mosquitoes fed on a mixture of infected blood and the antisera. nih.gov
Subsequent research revealed that P25 and P28 are located on the surface of the parasite from the zygote to the young oocyst stage. nih.govresearchgate.net Gene knockout studies in the rodent malaria parasite, Plasmodium berghei, showed that while parasites lacking either P25 or P28 could still be transmitted, those lacking both proteins had a significantly reduced ability to form ookinetes and traverse the mosquito midgut epithelium. embopress.orgresearchgate.netnih.gov This indicated that P25 and P28 have partially redundant but essential functions. researchgate.netnih.gov These findings solidified their status as leading candidates for transmission-blocking vaccines. researchgate.netnih.gov
Defining the Research Scope for Plasmodium Ookinete Antigen P25
This article will focus specifically on the chemical compound "ookinete antigen P25, Plasmodium." The scope will encompass a detailed examination of its role in the parasite's biology, its molecular characteristics, and its development as a transmission-blocking vaccine candidate. The discussion will be strictly limited to the scientific and research aspects of P25, excluding any information on dosage, administration, or safety profiles from clinical trials. The aim is to provide a comprehensive and scientifically rigorous overview of this critical protein in the fight against malaria.
Properties
CAS No. |
132965-94-7 |
|---|---|
Molecular Formula |
C19H14IN5O2 |
Synonyms |
ookinete antigen P25, Plasmodium |
Origin of Product |
United States |
Molecular and Genetic Architecture of Plasmodium Ookinete Antigen P25
Gene Structure and Organization of P25 Across Plasmodium Species
The gene encoding the P25 antigen exhibits a remarkably conserved organization across various Plasmodium species, including those that infect humans, rodents, and birds. This conservation underscores its fundamental role in the parasite's life cycle.
Genomic Locus and Synteny with P28
The p25 gene is consistently found in a head-to-tail tandem array with the gene for another ookinete surface protein, P28. nih.gov This genomic linkage is a conserved feature observed in species such as Plasmodium falciparum, Plasmodium berghei, and Plasmodium gallinaceum. nih.gov In P. falciparum, the pfs25 and pfs28 genes are located on chromosome 10. nih.gov The intergenic region separating these two genes is relatively short, for instance, approximately 1.65 kb in P. falciparum and 1.4 kb in P. berghei, with no evidence of containing any other open reading frames. nih.gov This close physical linkage and co-regulation suggest a functional relationship between P25 and P28, which is further supported by studies showing their partially redundant roles in ookinete development and survival. embopress.org
The tandem arrangement of p25 and p28 is believed to have arisen from a gene duplication event. nih.gov This genomic organization has been maintained throughout the evolution of Plasmodium species, highlighting the importance of both proteins for the parasite's transmission. nih.gov
Conserved Regions and Epidermal Growth Factor (EGF)-like Domains
The arrangement of these EGF-like domains is not linear but forms a compact, triangular prism-like structure, as revealed by the crystal structure of P. vivax P25 (Pvs25). biorxiv.org The residues that form the inter-domain contacts within this structure are highly conserved across P25 and P28 proteins from different Plasmodium species, suggesting that this unique fold is a common feature of the protein family. nih.gov This structural conservation is critical for the protein's function, which includes protecting the parasite from the harsh environment of the mosquito midgut and mediating interactions with the midgut epithelium. embopress.orgnih.gov
Gene Expression and Translational Regulation of P25 During Plasmodium Development
The expression of P25 is tightly regulated, ensuring its presence at the precise time and location where it is needed during the parasite's development within the mosquito vector.
Temporal Expression Profiles in Mosquito Stages (Zygote, Ookinete, Oocyst)
The P25 protein is predominantly expressed on the surface of the sexual stages of the parasite that develop in the mosquito midgut. nih.gov Low levels of p25 transcripts can be detected in gametocytes, the precursor cells of the sexual stages found in the vertebrate host's blood. nih.gov However, the protein itself is not significantly expressed at this stage.
Following fertilization in the mosquito midgut, the expression of P25 dramatically increases. The protein becomes abundant on the surface of the developing zygote and persists on the motile ookinete. nih.govbiorxiv.org This high level of expression continues on the early oocyst stage, which forms on the basal side of the midgut wall. nih.gov The presence of P25 on the surface of these stages is crucial for their survival and development. embopress.org
Role of Translational Repression in P25 mRNA Storage and Expression
A key feature of p25 gene regulation is the uncoupling of transcription and translation. While p25 mRNA is transcribed and stored in female gametocytes within the vertebrate host, its translation into protein is largely repressed. This translational repression ensures that the P25 protein is only synthesized after the parasite has been ingested by a mosquito and fertilization has occurred.
This regulatory mechanism involves specific cis-acting elements within the 3' untranslated region (UTR) of the p25 mRNA. nih.gov These elements are recognized by RNA-binding proteins that form messenger ribonucleoprotein (mRNP) complexes, keeping the mRNA in a quiescent state. asm.org Upon activation in the mosquito midgut, these repressive complexes are disassembled, allowing for the rapid translation of the stored p25 mRNA. This "just-in-time" production of P25 is a critical adaptation that allows the parasite to quickly coat its surface with a protective layer in the hostile environment of the mosquito midgut. nih.gov
Molecular Variants and Genetic Diversity of P25 in Natural Plasmodium Populations
Despite its conserved structure and function, the p25 gene exhibits a degree of genetic diversity in natural parasite populations. This variation has been studied to understand the evolutionary pressures on the gene and to assess its suitability as a vaccine candidate.
Studies on P. falciparum have revealed a limited number of haplotypes for the pfs25 gene globally. nih.govnih.gov The majority of the diversity arises from single nucleotide polymorphisms (SNPs), most of which are non-synonymous, leading to amino acid changes. nih.gov These polymorphisms are primarily located within the EGF-like domains. nih.govnih.gov
A comprehensive global analysis of Pfs25 sequences identified 11 unique haplotypes. nih.gov The two major haplotypes, H1 and H2, account for approximately 70% and 22% of the global parasite population, respectively. nih.gov H1 is the dominant haplotype in Africa, Central, and South America, while both H1 and H2 are prevalent in Asia. nih.gov The remaining haplotypes are generally rare and often geographically restricted. nih.gov
| Haplotype | Global Frequency (%) | Dominant Regions | Key Amino Acid Substitution |
| H1 | 70 | Africa, Central & South America, Asia | Gly131 |
| H2 | 22 | Asia | Ala131 |
| Other (9) | 8 | Region-specific | Various |
Table 1: Global Haplotype Diversity of Plasmodium falciparum P25 nih.gov
| SNP Location (Codon) | Amino Acid Change | Domain |
| 25 | Asn -> Asp | EGF-like 1 |
| 54 | Lys -> Glu | EGF-like 1 |
| 113 | Thr -> Ile | EGF-like 2 |
| 131 | Gly <-> Ala | EGF-like 3 |
| 147 | Arg -> Gly | EGF-like 3 |
| 158 | Lys -> Asn | EGF-like 4 |
| 194 | Ile -> Thr | Anchor |
Table 2: Notable Non-synonymous Single Nucleotide Polymorphisms in Pfs25 nih.govresearchgate.net
Nucleotide and Haplotype Diversity Analysis
Studies across various Plasmodium species and geographical locations have consistently shown that the gene encoding P25 exhibits limited genetic diversity compared to many other surface antigens, particularly those expressed in the human host.
Table 1: Nucleotide and Haplotype Diversity of P25 in Plasmodium Species
| Species | Parameter | Value | Region/Study Scope | Source |
|---|---|---|---|---|
| P. falciparum (Pfs25) | Nucleotide Diversity (π) | 0.04 x 10-2 | Kenya | researchgate.net |
| P. falciparum (Pfs25) | Haplotypes | 11 | Global | researchgate.netmalariaworld.org |
| P. vivax (Pvs25) | Haplotype Diversity (Hd) | 0.621 ± 0.021 | China | nih.gov |
| P. vivax (Pvs25) | Nucleotide Diversity (π) | 0.00146 ± 0.00007 | China | nih.gov |
| P. vivax (Pvs25) | Haplotypes | 4 | Thai-Myanmar Border | mdpi.com |
| P. vivax (Pvs25) | Haplotypes | 40 | Global | mdpi.com |
Identification and Distribution of Polymorphic Sites
The limited diversity in P25 is the result of a small number of single nucleotide polymorphisms (SNPs). In P. falciparum, the diversity observed across its 11 haplotypes originates from ten SNP loci. researchgate.netmalariaworld.org These polymorphic sites are located within the protein's epidermal growth factor (EGF)-like domains and its C-terminal anchor domain. researchgate.netmalariaworld.org A key SNP at nucleotide position 392 (GGA/GCA) results in an amino acid substitution at position 131 (Glycine/Alanine) and is the defining difference between the two major haplotypes, H1 and H2. researchgate.net Geographically, H1 is dominant in Africa and the Americas, while both H1 and H2 are dominant in Asia. researchgate.netmalariaworld.org Other identified haplotypes are generally rare and often specific to a particular region. researchgate.netmalariaworld.org
Table 2: Key Polymorphic Sites in Pfs25
| Nucleotide Position | Change | Amino Acid Position | Substitution | Defining Haplotype(s) | Source |
|---|---|---|---|---|---|
| 392 | GGA / GCA | 131 | Glycine / Alanine | H1 and H2 | researchgate.net |
Influence of Natural Selection on P25 Genetic Variation
The genetic variation of a protein is shaped by evolutionary pressures. Neutrality tests, such as Tajima's D, help determine if a gene is evolving randomly or is under natural selection. For Pfs25, studies suggest that the limited polymorphism is likely due to negative or purifying selection. researchgate.net This indicates that most mutations are deleterious and are removed from the population, thereby conserving the protein's structure and function. This is consistent with its critical role in ookinete development and survival in the mosquito midgut. nih.govresearchgate.net
Implications of Genetic Diversity for Antigenic Stability
The antigenic stability of a vaccine candidate is crucial for its long-term efficacy. High levels of genetic diversity can lead to antigenic variation, allowing the parasite to evade vaccine-induced immunity. nih.gov The P25 antigen is expressed only in the mosquito host, meaning it is not directly exposed to the human immune system during natural infection. researchgate.netnih.gov This lack of immune pressure in the vertebrate host is a primary reason for its relatively low genetic diversity and high conservation. nih.gov
Functional Elucidation of Plasmodium Ookinete Antigen P25 in Parasite Biology
Role of P25 in Ookinete Formation and Maturation
The journey of the malaria parasite within the mosquito begins after a blood meal from an infected host. Gametocytes, the sexual stage of the parasite, are ingested and subsequently develop into gametes in the mosquito midgut. Following fertilization, the resulting zygote undergoes a significant transformation into a motile, elongated ookinete. The P25 protein is a predominant surface antigen expressed on zygotes and maturing ookinetes. nih.govnih.gov
While low levels of P25 can be detected in early gametogenesis, its expression dramatically increases after fertilization. nih.gov This timing underscores its importance in the post-fertilization stages of parasite development. Studies have shown that P25 is crucial for the successful maturation of the ookinete. nih.govfrontiersin.org This process involves a morphological transition from a spherical zygote to a characteristic banana-shaped ookinete, a form optimized for motility and invasion. nih.gov The abundant and even distribution of P25 on the entire ookinete surface suggests a structural role in maintaining the integrity and shape of the developing parasite. nih.gov
P25 Involvement in Ookinete Interaction with the Mosquito Midgut Environment
Once formed, the ookinete must navigate the hostile environment of the mosquito midgut to establish an infection. P25 is instrumental in several key interactions that facilitate the parasite's survival and progression. nih.govnih.gov
Protection Against Midgut Proteases and Lethal Factors
The mosquito midgut is a challenging environment for the developing parasite, containing digestive proteases and other lethal factors derived from the blood meal and the mosquito itself. nih.govresearchgate.net Research indicates that P25, along with its counterpart P28, forms a protective coat on the ookinete surface. nih.govresearchgate.netresearchgate.net This protein shield is thought to protect the parasite from the harsh proteolytic environment. nih.govresearchgate.netresearchgate.net
Studies utilizing parasites with a disrupted P25 gene have demonstrated an increased susceptibility to protease digestion in vitro, highlighting the protective function of this protein. nih.gov The formation of a dense layer of P25 on the parasite surface is believed to be a key survival strategy, allowing the ookinete to withstand the digestive onslaught within the midgut. nih.govresearchgate.net
Contribution to Midgut Epithelium Traversal and Invasion
A critical step in the parasite's life cycle is the traversal of the mosquito midgut epithelium to reach the basal lamina, where it will transform into an oocyst. nih.gov P25 plays a significant, albeit complex, role in this invasive process. nih.govnih.govnih.gov While not the sole factor, P25 appears to mediate the initial attachment and subsequent entry of the ookinete into the midgut epithelial cells. nih.govnih.govresearchgate.net
The process of invasion is thought to be intracellular, with the ookinete penetrating and moving through the epithelial cells. nih.gov Evidence suggests that parasites lacking P25 (and P28) have a significantly reduced capacity to traverse the midgut epithelium. nih.govresearchgate.net This impairment in invasion directly impacts the parasite's ability to establish a successful infection. nih.gov
Interaction with Midgut Extracellular Matrix Components
Upon traversing the midgut epithelium, the ookinete must anchor itself to the basal lamina, a layer of extracellular matrix on the outer surface of the midgut. nih.gov P25 has been shown to interact with key components of this matrix, including laminin (B1169045) and collagen IV. nih.govresearchgate.net
This interaction is believed to be crucial for the transformation of the motile ookinete into a stationary, spherical oocyst. nih.govresearchgate.net The binding of P25 to these extracellular matrix proteins may act as a signal, triggering the developmental switch from the invasive ookinete stage to the reproductive oocyst stage. researchgate.net
Redundancy and Synergy of P25 with P28 in Ookinete Development and Infectivity
P25 shares structural and functional similarities with another ookinete surface protein, P28. nih.govnih.gov These two proteins are encoded by genes that are genetically linked and are thought to have arisen from a gene duplication event. nih.gov Research has revealed that P25 and P28 have partially redundant and synergistic functions in ookinete development and infectivity. nih.govnih.govresearchgate.net
While parasites lacking either P25 or P28 alone show only a mild reduction in their ability to form oocysts, parasites in which both genes have been knocked out exhibit a severe impairment in infectivity. nih.govnih.gov This indicates that while one protein can partially compensate for the absence of the other, both are ultimately required for optimal parasite development and transmission. nih.govnih.gov The synergistic action of P25 and P28 is evident in their shared roles in protecting the ookinete, facilitating midgut invasion, and promoting oocyst formation. nih.govnih.gov
Studies Utilizing Genetic Manipulation for Functional Characterization (e.g., Gene Knock-out Studies)
The functional elucidation of P25 has been greatly advanced through the use of genetic manipulation techniques, particularly gene knock-out studies in the rodent malaria parasite, Plasmodium berghei. nih.govresearchgate.netnih.gov By creating parasites that lack the gene for P25 (single knock-out) or both P25 and P28 (double knock-out), researchers have been able to dissect the specific roles of these proteins. nih.govresearchgate.net
These studies have consistently demonstrated that while single knock-out parasites are still capable of transmission, double knock-out parasites are severely compromised. nih.govresearchgate.net The double knock-out ookinetes exhibit a "swollen" appearance, fail to form characteristic clusters, and are significantly less successful at traversing the midgut epithelium and developing into oocysts. nih.govresearchgate.net These genetic studies have provided definitive evidence for the multiple and partially redundant functions of P25 and P28 in the mosquito stage of the malaria parasite's life cycle. nih.govresearchgate.net
| Gene Knock-out Study Summary | Phenotypic Effect | Implication for P25 Function |
| Single Knock-out (P25 or P28) | Mildly compromised ookinete/oocyst development. nih.gov | P25 and P28 have partially redundant functions. nih.gov |
| Double Knock-out (P25 and P28) | Significantly inhibited ookinete formation, reduced capacity to traverse the midgut epithelium, and almost no oocyst formation. nih.govnih.gov | P25 and P28 are essential for ookinete survival, invasion, and transformation. nih.govnih.gov |
| Double Knock-out Ookinete Morphology | Swollen appearance and lack of clustering. nih.gov | P25 contributes to the structural integrity of the ookinete. nih.gov |
| Double Knock-out in vitro Protease Susceptibility | Increased susceptibility to trypsin digestion. nih.gov | P25 provides protection against midgut proteases. nih.gov |
| Double Knock-out Midgut Invasion | Significantly reduced migration into and across the midgut epithelium. nih.gov | P25 is important for mediating entry into midgut epithelial cells. nih.govnih.gov |
Immunological Analysis of Plasmodium Ookinete Antigen P25
Antigenicity and Immunogenicity of P25
P25 is a 25 kDa protein expressed on the surface of zygotes, ookinetes, and young oocysts of the Plasmodium parasite within the mosquito midgut. wikipedia.orgnih.gov Structurally, it is composed of four tandem epidermal growth factor (EGF)-like domains, which are crucial for its proper folding and function. nih.gov The protein is anchored to the parasite's surface by a glycosylphosphatidylinositol (GPI) anchor. nih.gov
From an immunological standpoint, P25 is highly antigenic and immunogenic, capable of eliciting potent, transmission-blocking antibody responses when administered as a recombinant protein. wikipedia.orgnih.gov Studies have demonstrated that immunization with recombinant Pfs25 (from P. falciparum) can induce high-titer antibody responses in various animal models, including mice and rabbits. plos.orgmdpi.com These antibodies have been shown to be functionally active, effectively blocking the development of the parasite in mosquitoes. nih.gov
A significant characteristic of P25 is its high degree of conservation across different Plasmodium species and field isolates. nih.govnih.gov This lack of variation makes it an attractive vaccine candidate, as a vaccine based on P25 could potentially be effective against a wide range of malaria strains. However, P25 has shown poor functional immunogenicity in some contexts, necessitating the use of potent adjuvants or novel delivery systems to enhance the antibody response. wikipedia.orgresearchgate.net
| Feature | Description |
| Molecular Weight | 25 kDa |
| Structure | Four tandem EGF-like domains |
| Cellular Location | Surface of zygote, ookinete, and young oocyst |
| Function | Ookinete formation, survival, and midgut traversal |
| Antigenicity | Highly antigenic, elicits strong antibody responses |
| Conservation | Highly conserved across Plasmodium species |
Mechanisms of Antibody-Mediated Transmission Blocking
Antibodies generated against P25 can effectively block the transmission of the malaria parasite from humans to mosquitoes. This transmission-blocking activity is mediated through several distinct mechanisms that disrupt the parasite's life cycle within the mosquito vector.
Anti-P25 antibodies, when ingested by a mosquito during a blood meal from an immunized host, bind to the surface of the developing zygotes and ookinetes. nih.gov This binding has been shown to interfere with the normal development and maturation of the ookinete. nih.gov The antibodies can cause agglutination of the parasites, effectively clumping them together and preventing their individual movement and development. nih.gov Furthermore, studies with gene-knockout parasites lacking P25 have revealed that these parasites have a significantly inhibited formation of ookinetes, indicating a crucial role for P25 in this developmental stage. nih.govfrontiersin.org The absence of P25, or its blockage by antibodies, leads to decreased protection of the parasite against the harsh proteolytic environment of the mosquito midgut. nih.govfrontiersin.org
A critical step in the Plasmodium life cycle within the mosquito is the invasion of the midgut epithelium by the motile ookinete. Anti-P25 antibodies can physically hinder this process. By coating the surface of the ookinete, these antibodies may block the interaction of the parasite with receptors on the midgut epithelial cells, thereby preventing invasion. nih.gov Research using double knockout parasites (lacking both P25 and the related P28 protein) has shown a significantly reduced capacity of these ookinetes to traverse the midgut epithelium. nih.govfrontiersin.org This suggests that P25 plays a role in the attachment to and penetration of the midgut wall.
The transmission-blocking effect of anti-P25 antibodies can be enhanced by the complement system, a component of the innate immune system present in the blood meal. nih.gov Monoclonal antibodies against P25 have been shown to fix complement, leading to the lysis of the parasite. nih.gov This complement-dependent cytotoxicity adds another layer to the antibody-mediated attack on the parasite within the mosquito midgut, further reducing the number of viable ookinetes that can develop into oocysts.
| Mechanism | Effect on Parasite |
| Inhibition of Ookinete Development | Prevents maturation of zygotes into ookinetes. |
| Interference with Midgut Invasion | Blocks attachment and penetration of the midgut epithelium. |
| Complement-Dependent Lysis | Leads to the destruction of the parasite via the complement cascade. |
Epitope Mapping and Identification of Immunodominant Regions on P25
Identifying the specific regions, or epitopes, on the P25 protein that are recognized by transmission-blocking antibodies is crucial for the rational design of a more effective vaccine. Epitope mapping studies have begun to elucidate these immunodominant regions.
The structure of P25, with its four EGF-like domains, presents multiple potential antibody binding sites. It has been shown that functional, transmission-blocking antibodies primarily target conformational epitopes, meaning the three-dimensional structure of the protein is critical for antibody recognition. nih.gov Studies have indicated that antibodies bind to the B loops of the second and third EGF-like domains of P25. nih.gov
Lack of Natural Immunity to P25 During Human Infection and its Immunological Implications
A unique and critical aspect of P25 immunology is the complete absence of naturally acquired immunity to this antigen in humans. nih.gov This is because P25 is exclusively expressed during the sexual stages of the parasite's life cycle, which occur within the mosquito vector. nih.govnih.gov Consequently, the human immune system is never exposed to this protein during a natural malaria infection.
This lack of natural exposure has several important immunological implications. Firstly, it means that natural infection does not provide any boost to a vaccine-induced immune response against P25. nih.gov Therefore, a P25-based vaccine must be potent enough on its own to induce a long-lasting and high-titer antibody response. This often necessitates the use of strong adjuvants and optimized delivery systems to achieve the required level of immunogenicity. wikipedia.org
Secondly, the absence of prior immune pressure on the pfs25 gene has resulted in its high degree of conservation among Plasmodium field isolates. nih.gov This is a significant advantage for vaccine development, as it reduces the likelihood of the parasite evolving to escape vaccine-induced immunity.
Finally, the poor immunogenicity of P25 in humans compared to animal models highlights the challenges in translating pre-clinical success to clinical efficacy. nih.govresearchgate.net Studies have suggested that a lack of sufficient CD4+ T cell help may be a key factor limiting the humoral immune response to P25 in humans. nih.govresearchgate.net This underscores the need for vaccine strategies that can effectively engage the T-cell compartment to drive robust and durable antibody production.
P25 As a Research Target for Transmission Blocking Strategies
Pre-clinical Evaluation of P25 as an Antigenic Component
Extensive pre-clinical research has been conducted to evaluate the potential of P25 as a key component of a TBV. These studies have focused on producing a recombinant form of the protein, assessing its immunogenicity in animal models, and determining the functional activity of the induced antibodies.
The production of a stable and immunogenic recombinant P25 protein is the first critical step in its pre-clinical evaluation. Various expression systems have been utilized to synthesize a polypeptide analogue of Pfs25, the P25 protein from Plasmodium falciparum. nih.govresearchgate.net One successful approach has been the secretion of the protein from yeast, which yields a product that reacts with conformation-dependent monoclonal antibodies, indicating that it maintains its native structure. nih.govresearchgate.net
To enhance the immunogenicity of the recombinant P25, which can be poor on its own, various formulation strategies have been explored. nih.govnih.gov One such strategy is the chemical conjugation of P25 to a carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A (EPA). nih.govengconfintl.org This conjugation results in the formation of nanoparticles that have been shown to significantly increase the antibody response in animal models. nih.gov For instance, the Pfs25-EPA conjugate has an average molar mass of approximately 600 kDa and a diameter ranging from 10 to 40 nm. nih.gov Formulations often include adjuvants, such as Alhydrogel® or AS01, to further boost the immune response. nih.govnih.govmalariaworld.org
| Expression System | Formulation Strategy | Adjuvant | Reference |
|---|---|---|---|
| Yeast | - | Muramyl tripeptide | nih.govresearchgate.net |
| - | Conjugation to EPA | Alhydrogel® | nih.gov |
| - | - | AS01 | nih.govmalariaworld.org |
Immunization studies in animal models, primarily mice, are crucial for assessing the immunogenicity of P25-based vaccine candidates. nih.govnih.govfrontiersin.org These studies have consistently demonstrated that immunization with recombinant P25, particularly when formulated with an adjuvant or as a conjugate, can elicit a potent antibody response. nih.govnih.govresearchgate.net For example, mice immunized with a Pfs25-EPA conjugate nanoparticle formulated on Alhydrogel® showed a 75 to 110-fold increase in Pfs25-specific antibodies compared to those immunized with the unconjugated protein. nih.gov
The characterization of the antibody response involves measuring the total IgG titers, as well as specific isotypes like IgG1 and IgG2a. researchgate.net High antibody titers have been shown to directly correlate with transmission-blocking activity. nih.govnih.gov Studies have also investigated the longevity of the immune response, with some vaccine platforms demonstrating the persistence of vaccine-induced antibodies for over seven months. frontiersin.org
| Animal Model | Vaccine Formulation | Key Finding | Reference |
|---|---|---|---|
| Mice and Monkeys | Recombinant Pfs25 with muramyl tripeptide adjuvant | Elicited transmission-blocking antibodies | nih.govresearchgate.net |
| Mice | Pfs25-EPA conjugate with Alhydrogel® | 75 to 110-fold increase in Pfs25-specific antibodies | nih.gov |
| Mice | m8Δ/AAV-Pf(s25-CSP) fusion protein | Persistence of immune response for over 7 months | frontiersin.org |
To evaluate the functional activity of the antibodies generated in immunization studies, in vitro transmission-blocking assays are employed. The most common of these are the Standard Membrane Feeding Assay (SMFA) and the Direct Membrane Feeding Assay (DMFA). nih.govnih.govfrontiersin.org In these assays, mosquitoes are fed a mixture of Plasmodium-infected blood and the test sera containing anti-P25 antibodies through an artificial membrane. nih.govasm.org The effectiveness of the antibodies is then determined by dissecting the mosquitoes and counting the number of oocysts that develop in their midguts. nih.gov
A significant reduction in the number of oocysts in the mosquitoes fed with immune sera compared to a control group indicates transmission-blocking activity. nih.gov Studies have shown that both monoclonal and polyclonal antibodies raised against P25 exhibit potent transmission-blocking activity in these assays. nih.govnih.gov For instance, a DMFA conducted with clinical P. vivax isolates showed that mouse anti-rPvPSOP25 antibodies significantly reduced oocyst density. nih.gov Similarly, in an SMFA, a multistage vaccine expressing a Pfs25-PfCSP fusion protein achieved up to 100% transmission-blocking efficacy. frontiersin.org
The primary endpoints in transmission-blocking assays are the oocyst density (the number of oocysts per mosquito) and the infection prevalence (the percentage of infected mosquitoes). nih.govfrontiersin.org A successful transmission-blocking vaccine should significantly reduce both of these parameters.
In one study, mosquitoes that fed on control mice had a mean of 166.8 oocysts per midgut, while those that fed on mice vaccinated with a Pfs25-PfCSP fusion protein had a mean of only 0.02 oocysts per midgut, representing a 99.99% reduction in transmission-reducing activity. frontiersin.org The percentage of infected mosquitoes was also reduced from 80.9% in the control group to 1.67% in the vaccinated group. frontiersin.org Another study using a transgenic P. berghei parasite expressing a P. vivax P25 ortholog showed a 70.7% reduction in oocyst density in mosquitoes that fed on mice passively transferred with anti-P25 sera. nih.gov
Synergistic Approaches with Other Transmission-Blocking Antigens (e.g., P28, P48/45, P230)
To enhance the efficacy of transmission-blocking vaccines, researchers have explored combining P25 with other sexual-stage antigens. nih.govnih.gov The rationale behind this approach is that targeting multiple proteins could lead to a more potent and durable transmission-blocking effect. P28, another ookinete surface protein, is a particularly attractive partner for P25 as they are genetically linked and have been shown to act synergistically. asm.orgnih.gov
Studies have demonstrated that a combination of anti-P25 and anti-P28 antibodies can result in a greater reduction in oocyst numbers than either antibody alone. nih.gov Similarly, mixing sera from mice immunized with individual Pfs25 and Pfs28 antigens has been shown to lead to synergistic transmission-reducing activity in the SMFA. nih.gov Other antigens that have been investigated in combination with P25 include P48/45 and P230. nih.govnih.gov For instance, the co-administration of Pfs25-EPA and Pfs230D1-EPA in the AS01 adjuvant induced 100% blocking activity in an SMFA. malariaworld.org
Comparative Assessment of P25 Orthologs from Different Plasmodium Species (e.g., P. falciparum, P. vivax, P. berghei, P. yoelii)
P25 and its orthologs are highly conserved across different Plasmodium species, which is a desirable characteristic for a vaccine candidate as it suggests that a vaccine based on one species' P25 could be effective against others. nih.govnih.gov The P25 orthologs from the major human malaria parasites, P. falciparum (Pfs25) and P. vivax (Pvs25), as well as from rodent malaria models like P. berghei and P. yoelii, have been studied. nih.govnih.govnih.govfrontiersin.org
While the sequences are highly conserved, some studies have noted differences in immunogenicity and transmission-blocking activity between orthologs. For example, a study using a transgenic P. berghei line expressing the P. vivax ortholog PvPSOP25 demonstrated moderate transmission-reducing activity. nih.gov Comparative genomic analyses have been instrumental in identifying these orthologs and understanding their evolutionary relationships. nih.govnih.gov The high degree of conservation simplifies vaccine design, as a single sequence can be used to target various parasite isolates from different geographical locations. nih.gov
| Plasmodium Species | P25 Ortholog | Key Research Finding | Reference |
|---|---|---|---|
| P. falciparum | Pfs25 | A leading TBV candidate, extensively studied in pre-clinical and clinical trials. | nih.govnih.govfrontiersin.org |
| P. vivax | Pvs25 | Antibodies against Pvs25 completely block the ability of P. vivax to infect mosquitoes. | asm.org |
| P. berghei | Pbs25 | Used in rodent models to study the function of P25 and the efficacy of TBVs. | nih.govnih.gov |
| P. yoelii | Pys25 | Intranasal vaccination with recombinant Pys25 completely blocks parasite transmission in a rodent model. | researchgate.net |
Advanced Methodological Approaches in P25 Research
Transgenesis and Gene Editing Techniques in Plasmodium Parasites
The genetic manipulation of Plasmodium parasites has been a cornerstone of P25 research, allowing for detailed functional and immunological investigations. Techniques such as CRISPR/Cas9 and gene knock-out strategies have revolutionized the ability to modify the parasite's genome with precision. nih.govnih.govcrick.ac.ukyoutube.com
The CRISPR/Cas9 system, in particular, has been adapted and optimized for efficient gene editing in Plasmodium falciparum, the deadliest human malaria parasite. nih.govnih.govnih.gov This has facilitated the rapid generation of transgenic parasite lines with specific genetic modifications, including gene disruptions and nucleotide substitutions, which are crucial for understanding the function of proteins like P25. nih.gov The development of marker-free CRISPR/Cas9 systems has further enhanced the versatility of this tool, allowing for consecutive gene manipulations without the limitation of available selectable markers. nih.gov
Gene knock-out studies in the rodent malaria parasite Plasmodium berghei have been instrumental in elucidating the function of P25 and its paralog, P28. By creating single and double knock-out parasites, researchers have demonstrated that while P25 and P28 have partially redundant functions, they are both crucial for the parasite's development and survival in the mosquito midgut. nih.govembopress.org Parasites lacking both proteins show a significant reduction in ookinete formation and a diminished capacity to traverse the midgut epithelium. nih.govembopress.org
Generation of Transgenic Parasites Expressing Heterologous P25 Orthologs
A significant advancement in P25 research has been the creation of transgenic Plasmodium berghei parasites that express P25 orthologs from human malaria parasites, such as P. falciparum (Pfs25) and P. vivax (Pvs25). nih.govnih.gov This has been achieved by replacing the endogenous P. berghei P25/P28 genes with the human parasite orthologs. nih.gov These transgenic parasites have been shown to successfully express the heterologous P25 proteins on the surface of their ookinetes. nih.gov
The functional conservation of P25 across different Plasmodium species is highlighted by the fact that the human parasite proteins can complement the function of their orthologs in P. berghei, allowing for normal parasite transmission. nih.gov This cross-species complementation provides a powerful tool for studying the immunogenicity of human malaria vaccine candidates in a more convenient and accessible animal model.
Utilizing Transgenic Murine Malaria Models for Functional and Immunological Studies
The development of transgenic P. berghei expressing Pfs25 or Pvs25 has provided an invaluable in vivo platform for evaluating the efficacy of transmission-blocking vaccines. nih.govnih.gov These murine models serve as a practical alternative to the more complex and resource-intensive in vitro membrane-feeding assays (MFA) that require infectious human malaria gametocytes. nih.govnih.gov
Studies using these models have demonstrated that antibodies generated against Pfs25 or Pvs25 can effectively block the transmission of the transgenic parasites to mosquitoes. nih.govnih.gov For instance, passive transfer of immune sera from monkeys immunized with a Pfs25-based vaccine resulted in a significant blockage of transmission of transgenic P. berghei expressing Pfs25. nih.gov Similarly, mice immunized with a Pfs25 DNA vaccine showed reduced transmission when challenged with these transgenic parasites. nih.gov These findings validate the use of transgenic murine models for assessing the functional immunogenicity of P25-based vaccines and for dissecting the immune effector mechanisms involved in transmission-blocking immunity. nih.gov
| Transgenic Model | Expressed Ortholog | Key Findings | Reference |
| Transgenic P. berghei | P. falciparum P25 (Pfs25) | Susceptible to anti-Pfs25 antibodies, allowing for in vivo assessment of transmission-blocking vaccines. | nih.gov |
| Transgenic P. berghei | P. vivax P25 (Pvs25) | Demonstrates functional conservation of P25 and provides a model for evaluating P. vivax vaccine candidates. | nih.gov |
Proteomic Analyses of Ookinete Surface and Secretory Components
Proteomics has emerged as a powerful tool to identify and characterize the protein composition of the Plasmodium ookinete, providing a comprehensive view of the molecules present on its surface and those it secretes during its development and interaction with the mosquito midgut. nih.govgrantome.comnih.govresearchgate.net
Methodologies for analyzing the ookinete surface proteome include biotinylation followed by mass spectrometry, which has been used to identify surface-exposed proteins. nih.gov Other techniques involve cell lysis and fractionation to isolate the plasma membrane for subsequent proteomic analysis. nih.gov These approaches have been applied to various Plasmodium species, including the avian malaria parasite Plasmodium gallinaceum and the rodent model Plasmodium berghei. nih.govnih.govresearchgate.net
Identification of P25 in Surface Proteomes
Proteomic studies have consistently identified P25 as a major component of the ookinete surface. nih.govplos.org Surface iodination and Western blot analysis of P. berghei ookinetes have shown that P25 and P28 are the dominant proteins on the parasite's surface. nih.gov Proximity labeling techniques, such as APEX-based labeling, have also identified P25 among the proteins in close proximity to known micronemal proteins, further confirming its surface localization. plos.org
These findings from proteomic analyses align with and complement the results from genetic and immunological studies, solidifying the understanding of P25 as an abundant and exposed protein on the ookinete surface, making it an accessible target for transmission-blocking antibodies.
Time-Point Proteomic Analysis of P25 During Oocyst Maturation
Recent studies have employed time-point proteomic analysis to investigate the dynamics of protein expression throughout the development of the oocyst, the stage following the ookinete. nih.govnih.govoregonstate.edumalariaworld.orgresearchgate.net This approach involves isolating oocysts at different time points (e.g., early, mid, and late) and analyzing their protein content using mass spectrometry. nih.govnih.govoregonstate.edumalariaworld.orgresearchgate.net
While P25 is primarily known as an ookinete surface protein, these time-point analyses have detected its presence in oocysts. nih.gov The data suggests that the abundance of proteins changes significantly as the oocyst matures, with a peak in protein synthesis occurring at the transition between early and mid-stage oocysts. nih.govresearchgate.net Although detailed quantitative data on P25 abundance throughout all oocyst stages is still emerging, its detection underscores its potential role beyond the initial ookinete stage, possibly in the early development and establishment of the oocyst. nih.gov
| Proteomic Approach | Key Finding for P25 | Reference |
| Surface Proteomics (P. berghei) | Identified as a dominant surface protein on ookinetes. | nih.gov |
| Proximity Labeling (P. berghei) | Confirmed surface localization. | plos.org |
| Time-Point Oocyst Proteomics | Detected in oocysts, suggesting a role in early oocyst development. | nih.gov |
Structural Biology Approaches for P25 (e.g., Crystallography for Functional Insights)
Structural biology has provided atomic-level details of the P25 protein, offering crucial insights into its function and its interaction with antibodies. X-ray crystallography has been the primary technique used to determine the three-dimensional structure of P25. nih.govnih.gov
The crystal structure of P. vivax P25 (Pvs25) revealed a novel arrangement of its four epidermal growth factor (EGF)-like domains, forming a compact, triangular prism shape. nih.govnih.gov This unique structure suggests that P25 molecules could tile the surface of the parasite, forming a protective coat. nih.gov The residues that form the inter-domain contacts within the Pvs25 molecule and the intermolecular contacts that lead to the formation of sheets in the crystal are highly conserved across P25 and P28 proteins from all Plasmodium species, indicating a conserved functional architecture. nih.gov
Future Research Trajectories and Unresolved Questions Regarding Plasmodium Ookinete Antigen P25
Refining Understanding of P25-Mediated Host-Parasite Interactions at the Molecular Level
A fundamental challenge in P25 research is elucidating its exact molecular role during the parasite's development within the mosquito vector. P25 is expressed on the surface of zygotes and ookinetes and is known to be crucial for the parasite's survival and invasion of the mosquito midgut epithelium nih.gov. However, its functions are complicated by the co-expression of a structurally related and functionally redundant protein, P28 bohrium.com.
Gene knockout studies in Plasmodium berghei have shown that while parasites lacking either P25 or P28 can complete the life cycle, parasites lacking both proteins (double knockouts) are significantly impaired bohrium.com. This indicates that P25 and P28 have overlapping, essential functions. These functions include protecting the developing ookinete from the hostile, protease-rich environment of the mosquito midgut and facilitating the traversal of the midgut epithelium nih.gov. Future research must focus on dissecting the specific contributions of P25 to these processes, independent of P28.
Key unresolved questions include:
Identification of Mosquito Midgut Receptors: What specific molecules on the mosquito midgut surface does P25 bind to? While interactions with laminin (B1169045) have been suggested, a comprehensive map of P25-receptor interactions is needed to understand the molecular basis of ookinete attachment and invasion nih.gov.
Role in Immune Evasion: How does P25 help the parasite evade the mosquito's innate immune system? It is hypothesized that P25 may play a role in masking the parasite from immune recognition or interfering with mosquito immune signaling pathways nih.gov.
Structural-Functional Relationships: What is the precise relationship between the four epidermal growth factor (EGF)-like domains of P25 and its biological functions? High-resolution structural analysis of P25 in complex with its mosquito ligands could reveal how it mediates attachment and invasion, providing a roadmap for designing inhibitors.
Investigating the Impact of P25 Polymorphism on Antibody Efficacy and Vaccine Development
An effective vaccine must elicit an immune response that can target a broad range of circulating parasite strains. Therefore, understanding the extent of genetic diversity in the P25 antigen is critical. While P25 is generally considered to be highly conserved, recent studies employing next-generation deep sequencing have begun to uncover a previously underappreciated level of polymorphism nih.govcambridge.orgcambridge.org.
One study of P. falciparum samples from four African countries identified 26 single nucleotide polymorphisms (SNPs), including 24 novel variants nih.govcambridge.org. Although many of these variants were found at low frequencies, their potential impact on the binding of transmission-blocking antibodies is unknown. In contrast, other analyses across broader African populations suggest that Pfs25 exhibits minimal diversity, with the 3D7 reference strain haplotype being dominant, supporting its candidacy for a broadly effective vaccine nih.gov.
This discrepancy highlights several critical areas for future investigation:
Population-Wide Genetic Surveillance: Comprehensive sequencing of the p25 gene from diverse geographical locations is needed to create a global map of its genetic variability.
Impact on Epitope Integrity: Researchers must determine if the identified polymorphisms fall within the key epitopes recognized by transmission-blocking antibodies. Structural mapping of these SNPs onto the P25 protein structure can predict their potential to disrupt antibody binding sites nih.govcambridge.org.
Functional Consequences of Polymorphism: In vitro assays, such as the standard membrane feeding assay (SMFA), are required to test the efficacy of vaccine-induced antibodies against parasite strains expressing different P25 variants. This will determine whether observed genetic diversity can lead to immune escape, potentially compromising vaccine efficacy.
Exploring Novel Effector Mechanisms of P25-Specific Antibodies
The primary mechanism of action for anti-P25 antibodies is thought to be the inhibition of ookinete development, thereby blocking parasite transmission. However, the precise immunological mechanisms driving this effect are not fully understood. It is increasingly clear that the function of these antibodies extends beyond simple neutralization.
The efficacy of transmission-blocking antibodies relies not only on their antigen-binding fragment (Fab) but also on their constant region (Fc), which engages with components of the immune system. Research using a monoclonal antibody against the P25 homolog in P. berghei (Pbs21) demonstrated that the antibody's full transmission-blocking effect required the presence of peripheral blood leukocytes nih.govcambridge.org. The Fab fragments alone were not sufficient, suggesting an Fc-dependent effector mechanism such as antibody-dependent cellular cytotoxicity (ADCC) or opsonization leading to phagocytosis nih.govcambridge.org.
Future research should focus on:
Role of Complement: While studies in mice have suggested that anti-Pfs25 antibodies can function in a complement-independent manner, the role of complement with human antibodies is less clear nih.gov. Investigations are needed to determine if human anti-P25 antibodies, particularly of the IgG1 and IgG3 subclasses, can activate the complement cascade within the mosquito blood meal, leading to parasite lysis.
Mosquito Immune Cell Interaction: A key unresolved question is whether mammalian antibodies ingested in the blood meal can interact with mosquito immune cells (hemocytes) to mediate parasite killing. Exploring potential cross-reactivity between antibody Fc domains and mosquito immune receptors is a novel area of inquiry.
Defining "Quality" of Humoral Response: It has been observed that P25-based vaccines that are highly effective in mice show limited success in humans, suggesting a difference in the "quality" of the antibody response nih.gov. Future work must define the specific antibody characteristics (e.g., subclass, avidity, fine epitope specificity) that correlate with maximum functional activity, which may involve potent Fc-mediated effector functions howarthgroup.org.
Development of Next-Generation Research Tools for P25 Investigation
Advancing our understanding of P25 biology and accelerating vaccine development requires the application and refinement of cutting-edge research tools.
| Technology | Application in P25 Research | Research Goal |
| CRISPR/Cas9 Gene Editing | Creation of parasite lines with specific mutations in the p25 gene, or epitope-tagged P25. | To precisely map functional domains of the P25 protein and track its interactions within the mosquito. oup.comdiva-portal.org |
| High-Resolution Structural Biology | X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the atomic structures of P25. | To visualize the precise binding sites (epitopes) of potent transmission-blocking antibodies on the P25 surface. peakproteins.comsaromics.com |
| Advanced Sequencing | Deep amplicon sequencing and whole-genome sequencing of field isolates. | To comprehensively map P25 genetic polymorphisms and monitor for the emergence of vaccine-escape variants. nih.govfrontiersin.org |
| Novel Vaccine Platforms | mRNA vaccines, virus-like particles, and nanoparticle-based delivery systems. | To enhance the immunogenicity of the P25 antigen and induce a more potent and durable transmission-blocking antibody response. howarthgroup.orgresearchgate.net |
The development of a scalable CRISPR-Cas9 system for Plasmodium parasites is a significant breakthrough, allowing for high-throughput functional genomics oup.combohrium.com. This technology can be used to systematically dissect the function of P25 and its domains. Furthermore, detailed structural analysis of P25-antibody complexes will provide an atomic-level understanding of protective immunity, guiding the rational design of next-generation immunogens that focus the immune response on the most critical, conserved epitopes peakproteins.comscripps.edu.
Q & A
Basic: What is the functional role of P25 in Plasmodium transmission, and how can its expression dynamics be experimentally characterized?
Answer:
P25 is a glycosylphosphatidylinositol (GPI)-anchored surface protein critical for ookinete development, motility, and immune evasion during mosquito midgut invasion. Its maximal translation occurs in the ookinete stage, despite pre-ookinete transcription . To characterize its expression:
- Temporal profiling : Use RT-qPCR to track mRNA levels across developmental stages (gametocyte to ookinete) .
- Protein detection : Employ Western blotting with stage-specific antibodies (e.g., anti-P25 monoclonal antibodies) or epitope-tagged transgenic parasites .
- Functional validation : Generate P25 knockout lines via CRISPR/Cas9 and assess ookinete formation rates and midgut traversal efficiency .
Basic: What structural features of P25 complicate recombinant protein expression, and which systems address these challenges?
Answer:
P25 contains multiple disulfide bonds (e.g., 11 in P. vivax Pvs25) that require precise folding . Effective systems include:
- Baculovirus/silkworm expression : Utilizes eukaryotic post-translational modifications to ensure proper disulfide bond formation .
- Yeast (Pichia pastoris) : Enables high-yield secretion of soluble P25 with functional conformation .
- Validation : Verify structural integrity via circular dichroism spectroscopy and functional assays (e.g., transmission-blocking activity in membrane-feeding assays) .
Advanced: How do gene duplication events in the P25/P28 family influence functional redundancy, and what experimental approaches resolve contradictory data?
Answer:
P25 and P28 are paralogs with overlapping roles in ookinete protection and motility, but species-specific expansions (e.g., four P28 copies in P. ovale wallikeri) suggest divergent evolutionary pressures . Methodological strategies include:
- Double-knockout studies : Compare P25⁻/⁻, P28⁻/⁻, and P25/P28⁻/⁻ parasites to quantify redundancy in mosquito infection rates .
- Cross-species antibody inhibition : Test anti-P25/P28 antibodies against heterologous Plasmodium species to assess conservation .
- Phylogenetic analysis : Map gene duplication events onto Plasmodium phylogeny to correlate expansions with vector adaptation .
Advanced: How can researchers address conflicting data on P25/P28 immune evasion mechanisms during vaccine design?
Answer:
P25/P28 polymorphisms and immune evasion pose challenges for transmission-blocking vaccines (TBVs). Strategies to overcome this include:
- Epitope mapping : Identify conserved B-cell epitopes using phage display libraries or cryo-EM .
- Multivalent nanoparticle vaccines : Display P25 alongside other antigens (e.g., PSOP25 or CelTOS) to broaden immune responses .
- Adjuvant selection : Use TLR agonists (e.g., CpG oligonucleotides) to enhance antibody affinity and durability .
Advanced: What experimental models best recapitulate human immune responses to P25 in preclinical TBV testing?
Answer:
- Membrane-feeding assays (MFAs) : Use sera from immunized animals or humans to assess antibody-mediated inhibition of ookinete development in Anopheles mosquitoes .
- Transgenic rodent models : Infect mice with P. berghei expressing P. falciparum P25 to evaluate vaccine efficacy in vivo .
- Humanized monoclonal antibodies : Generate IgG1/IgG3 isotypes optimized for complement fixation in mosquito midguts .
Basic: What quality control criteria are essential for P25 antibodies used in functional assays?
Answer:
- Specificity validation : Test antibodies against P25⁻/⁻ parasites via immunofluorescence or Western blotting .
- Functional validation : Confirm transmission-blocking activity in MFAs at standardized concentrations (e.g., 500 µg/mL) .
- Batch consistency : Use commercial antibodies with disclosed clone numbers (e.g., MAb 4B7) and verify cross-reactivity across species .
Advanced: How do post-translational modifications (PTMs) of P25 impact antigenicity, and how can they be characterized?
Answer:
P25 undergoes GPI anchoring and phosphorylation, which affect immune recognition . Methods include:
- GPI anchor validation : Treat recombinant P25 with phospholipase C and confirm membrane detachment via ultracentrifugation .
- Phosphoproteomics : Use TiO₂ enrichment and LC-MS/MS to map phosphorylation sites critical for antibody binding .
- Glycosylation analysis : Employ lectin arrays or PNGase F treatment to assess N-linked glycan contributions to antigenicity .
Basic: What bioinformatics tools predict P25 antigenicity for vaccine prioritization?
Answer:
- VaxiJen : Predicts antigenicity based on physicochemical properties (threshold >0.4 for Plasmodium proteins) .
- IEDB epitope analysis : Identifies linear and conformational B-cell epitopes using structural models .
- TMHMM : Excludes antigens with transmembrane helices (>1) to prioritize soluble candidates like P25 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
